molecular formula C15H18N4O3S2 B10934912 (5Z)-2-[4-(ethylsulfonyl)piperazin-1-yl]-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-[4-(ethylsulfonyl)piperazin-1-yl]-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B10934912
M. Wt: 366.5 g/mol
InChI Key: YAXFCIABZGRSFO-RAXLEYEMSA-N
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Description

2-[4-(ETHYLSULFONYL)PIPERAZINO]-5-(3-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE is a complex organic compound that features a piperazine ring, a thiazole ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(ETHYLSULFONYL)PIPERAZINO]-5-(3-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions and the development of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the ethylsulfonyl group.

    Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include reduced pyridine derivatives.

    Substitution: Products include substituted piperazine derivatives.

Scientific Research Applications

2-[4-(ETHYLSULFONYL)PIPERAZINO]-5-(3-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[4-(ETHYLSULFONYL)PIPERAZINO]-5-(3-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

    Pathways Involved: It may interfere with signaling pathways, leading to changes in cell function or viability.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(METHYLSULFONYL)PIPERAZINO]-5-(3-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE
  • 2-[4-(PROPYLSULFONYL)PIPERAZINO]-5-(3-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE

Uniqueness

2-[4-(ETHYLSULFONYL)PIPERAZINO]-5-(3-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE is unique due to its specific ethylsulfonyl group, which can influence its reactivity and biological activity compared to similar compounds with different sulfonyl groups.

Properties

Molecular Formula

C15H18N4O3S2

Molecular Weight

366.5 g/mol

IUPAC Name

(5Z)-2-(4-ethylsulfonylpiperazin-1-yl)-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4-one

InChI

InChI=1S/C15H18N4O3S2/c1-2-24(21,22)19-8-6-18(7-9-19)15-17-14(20)13(23-15)10-12-4-3-5-16-11-12/h3-5,10-11H,2,6-9H2,1H3/b13-10-

InChI Key

YAXFCIABZGRSFO-RAXLEYEMSA-N

Isomeric SMILES

CCS(=O)(=O)N1CCN(CC1)C2=NC(=O)/C(=C/C3=CN=CC=C3)/S2

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2=NC(=O)C(=CC3=CN=CC=C3)S2

Origin of Product

United States

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